molecular formula C19H25N B13441043 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Katalognummer: B13441043
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: NZPHXWRBQKZAGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that combines the structural features of adamantane and tetrahydroisoquinoline. Adamantane is known for its rigid, diamond-like structure, while tetrahydroisoquinoline is a heterocyclic compound with significant pharmacological properties. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of research and application.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced manufacturing techniques could improve efficiency and scalability .

Wirkmechanismus

The mechanism of action of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its combination of the adamantyl and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to its analogs .

Eigenschaften

Molekularformel

C19H25N

Molekulargewicht

267.4 g/mol

IUPAC-Name

2-(1-adamantyl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H25N/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-13H2

InChI-Schlüssel

NZPHXWRBQKZAGV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2=CC=CC=C21)C34CC5CC(C3)CC(C5)C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.